

An In-depth Technical Guide to the Safety of 4-(Trifluoromethyl)benzophenone

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)benzophenone

Cat. No.: B188743

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for **4-(Trifluoromethyl)benzophenone** (CAS No. 728-86-9). The information is intended for researchers, scientists, and professionals in the field of drug development who may handle or utilize this compound in their work. This document synthesizes available data on the physical, chemical, and toxicological properties of **4-(Trifluoromethyl)benzophenone**, and where specific data for this compound is unavailable, it references standardized experimental protocols and data from structurally related compounds to provide a thorough safety assessment.

Quantitative Data Summary

The following tables summarize the available quantitative data for **4-(Trifluoromethyl)benzophenone**. It is important to note that some of the physical and chemical properties are predicted or estimated due to a lack of experimentally determined values in the available literature.

Table 1: Physical and Chemical Properties

Property	Value	Source
CAS Number	728-86-9	[1][2][3][4]
Molecular Formula	C ₁₄ H ₉ F ₃ O	[1][2][3][4]
Molecular Weight	250.22 g/mol	[1][2][3]
Appearance	Off-white to beige crystalline solid	[1][2]
Melting Point	114-116 °C	[1][2]
Boiling Point	309.2 ± 42.0 °C (Predicted)	[1][2]
Density	1.2778 g/cm ³ (Estimate)	[1][2]
Flash Point	Data not available. For comparison, the flash point of 4-chlorobenzophenone is 143 °C.	[5][6]
Water Solubility	Partly miscible.	[7]

Table 2: Toxicological Data

Specific acute toxicity data (LD50/LC50) for **4-(Trifluoromethyl)benzophenone** are not available in the reviewed literature, and its toxicological properties have not been thoroughly investigated. The primary hazards identified are based on GHS classifications provided by suppliers.

Hazard Classification	Category	GHS Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation

For context, the following table provides acute toxicity data for the parent compound, benzophenone, and a related methylated derivative.

Compound	Route	Species	LD50/LC50	Source
Benzophenone	Oral	Rat	>10 g/kg	[8]
Dermal	Rabbit	3535 mg/kg	[8]	
4-Methylbenzophe none	Intraperitoneal	Mouse	250 mg/kg	[9][10][11]

Table 3: Exposure Limits

No occupational exposure limits have been established for **4-(Trifluoromethyl)benzophenone** by major regulatory agencies.

Agency	Limit
OSHA (PEL)	Not established
ACGIH (TLV)	Not established
NIOSH (REL)	Not established

Table 4: Fire and Explosion Data

Parameter	Information
Flammability	Combustible solid.
Flash Point	Data not available.
Suitable Extinguishing Media	Water spray, alcohol-resistant foam, dry chemical, carbon dioxide.
Hazardous Combustion Products	Carbon oxides (CO, CO ₂), hydrogen fluoride.

Experimental Protocols for Safety Assessment

While specific experimental studies on the safety of **4-(Trifluoromethyl)benzophenone** are not readily available in the public domain, this section details the standardized methodologies that would be employed to determine its toxicological profile, based on OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols are the global standard for regulatory safety testing.

Acute Toxicity Testing

- **Oral Toxicity (OECD 420, 423, 425):** To determine the acute oral toxicity, a stepwise procedure is used to minimize the number of animals required. Typically, female rats are fasted and then administered the substance by gavage at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[4] The animals are observed for signs of toxicity and mortality over a 14-day period.[4] The results are used to classify the substance according to its potential hazard and to estimate the LD50.[12]
- **Dermal Toxicity (OECD 402):** This test assesses the health hazards from short-term dermal exposure.[13] The substance is applied to a shaved area of the skin of rats (approximately 10% of the body surface) and held in place with a porous gauze dressing for 24 hours. Animals are observed for 14 days for signs of toxicity and mortality. This method can be conducted as a limit test at a high dose to classify substances of low toxicity or as a full study with multiple dose groups to determine an LD50 value.
- **Inhalation Toxicity (OECD 403):** This guideline is used for substances that may be inhaled as a gas, vapor, or aerosol.[14][15] Rats are exposed to the substance in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours).[2] Multiple concentrations are tested to determine the median lethal concentration (LC50).[1] Animals are observed for at least 14 days post-exposure.[1][2]

Irritation and Sensitization Testing

- **Skin Irritation (OECD 439):** This in vitro method uses a reconstructed human epidermis (RhE) model that mimics the properties of human skin.[8][9][16] The test substance is applied topically to the tissue surface.[3] After a set exposure and post-incubation period, cell viability is measured, typically using the MTT assay.[8][16] A reduction in cell viability below a certain threshold (e.g., $\leq 50\%$) indicates that the substance is a skin irritant.[3][8][9]

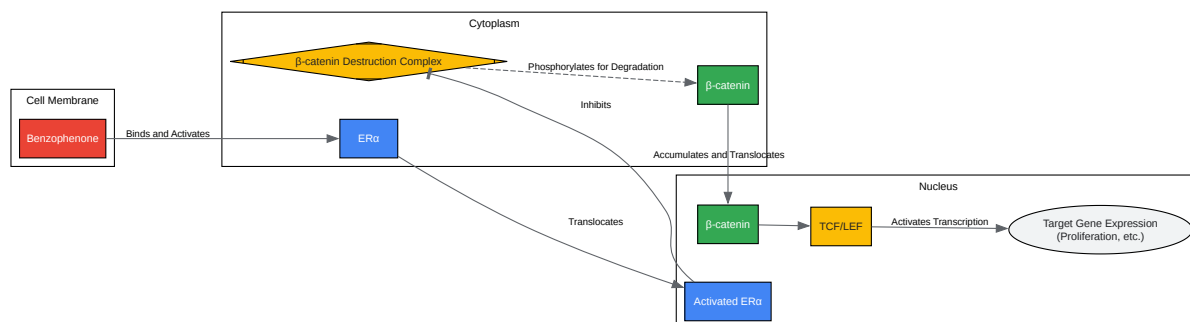
- **Eye Irritation (OECD 405 & 492):** The traditional in vivo method (OECD 405) involves applying the test substance to the eye of a single albino rabbit and observing for effects on the cornea, iris, and conjunctiva over a period of up to 21 days. To reduce animal testing, in vitro methods like the Reconstructed human Cornea-like Epithelium (RhCE) test (OECD 492) are now widely used.^[7] In this method, the substance is applied to the surface of the RhCE tissue, and cell viability is measured to predict eye irritation potential.^[7]
- **Skin Sensitization (OECD 429):** The Local Lymph Node Assay (LLNA) is a common method to assess the potential of a substance to cause skin sensitization.^[11] It involves the topical application of the test substance to the ears of mice for three consecutive days.^[11] The proliferation of lymphocytes in the draining auricular lymph nodes is then measured. A significant increase in lymphocyte proliferation compared to control animals indicates that the substance is a sensitizer.^[11]

Potential Toxicological Signaling Pathways

Based on studies of benzophenone and its derivatives, two potential toxicological pathways for **4-(Trifluoromethyl)benzophenone** are proposed below.

Endocrine Disruption via Estrogen Receptor Signaling

Several benzophenone derivatives have been shown to possess estrogenic activity, potentially leading to endocrine disruption. This can occur through the activation of estrogen receptors ($ER\alpha$ and $ER\beta$), which can in turn modulate other signaling pathways, such as the Wnt/ β -catenin pathway, implicated in cell proliferation and development.

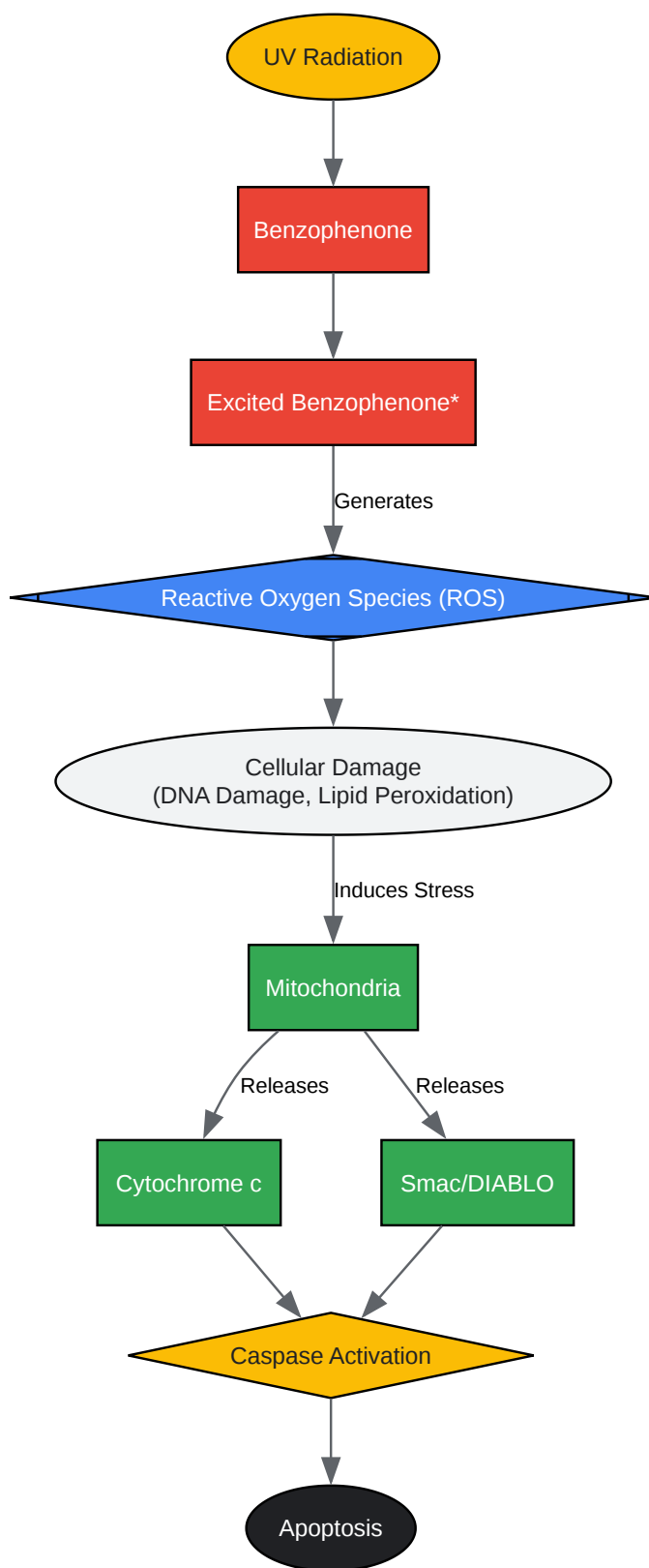


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Caption: Potential endocrine disruption pathway of benzophenones.

Phototoxicity and Oxidative Stress

Benzophenones are known photosensitizers. Upon absorption of UV radiation, they can generate reactive oxygen species (ROS), leading to cellular damage, including DNA damage and lipid peroxidation. This can trigger apoptotic pathways, involving the release of mitochondrial proteins like cytochrome c and Smac/DIABLO.



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Caption: Proposed mechanism of benzophenone-induced phototoxicity.

Conclusion

4-(Trifluoromethyl)benzophenone is a chemical intermediate that requires careful handling due to its classification as a skin, eye, and respiratory irritant. While comprehensive toxicological data is currently lacking, the information available from its GHS classification and by analogy to related benzophenone compounds suggests that appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection where necessary, should be used to minimize exposure. The potential for endocrine-disrupting effects and phototoxicity should also be considered, particularly in research and development settings. Further experimental studies following standardized guidelines are needed to fully characterize the safety profile of this compound. Researchers and drug development professionals should consult the most up-to-date safety data sheets from their suppliers and adhere to good laboratory practices when handling **4-(Trifluoromethyl)benzophenone**.

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